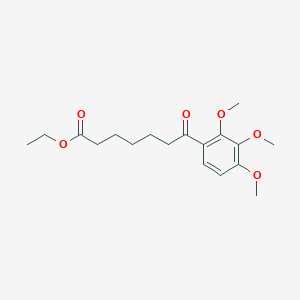

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

Description

Properties

IUPAC Name |

ethyl 7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-5-24-16(20)10-8-6-7-9-14(19)13-11-12-15(21-2)18(23-4)17(13)22-3/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOFYBAKHJQJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254982 | |

| Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-07-6 | |

| Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate CAS number

Technical Guide: Process Development for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

CAS Number: 1956324-82-5 Document Type: Technical Whitepaper & Process Guide Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]

Executive Summary

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate (CAS 1956324-82-5) represents a specialized class of phenyl-oxo-alkanoic acid esters . These scaffolds serve as critical intermediates in the synthesis of lipophilic pharmaceutical agents, particularly those targeting metabolic pathways (e.g., PPAR agonists), leukotriene antagonists, and specific prostaglandin analogs.

This guide provides a rigorous technical analysis of the compound's synthesis, focusing on the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.[1] It addresses the specific challenge of regiocontrol —ensuring substitution occurs at the 4-position (yielding the 2,3,4-isomer) rather than the 5-position (3,4,5-isomer)—and establishes a validated analytical framework for quality control.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate |

| CAS Number | 1956324-82-5 |

| Molecular Formula | C₁₈H₂₆O₆ |

| Molecular Weight | 338.40 g/mol |

| Structure | Ethyl ester of 7-oxoheptanoic acid attached to a 2,3,4-trimethoxyphenyl ring |

| Appearance | Viscous pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

| Key Moiety | 2,3,4-Trimethoxybenzoyl group (Electron-rich aromatic core) |

Synthetic Methodology: The Friedel-Crafts Approach

The most robust synthetic route involves the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with ethyl 7-chloro-7-oxoheptanoate (pimeloyl chloride monoethyl ester).[1]

Mechanistic Pathway & Regioselectivity[1]

The reaction is an electrophilic aromatic substitution.[1] The critical technical challenge is regioselectivity .[1]

-

Substrate: 1,2,3-Trimethoxybenzene.[1]

-

Electronic Directing Effects:

-

Outcome: Despite steric crowding from the adjacent methoxy group, the cooperative electronic activation at C4 typically dominates, favoring the 2,3,4-isomer (the target) over the 3,4,5-isomer.

Synthesis Workflow Diagram (DOT)

Caption: Reaction pathway illustrating the competitive regioselectivity during Friedel-Crafts acylation.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate on a 50g scale.

Reagents:

-

1,2,3-Trimethoxybenzene (1.0 equiv)

-

Ethyl 7-chloro-7-oxoheptanoate (1.1 equiv)

-

Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Catalyst Activation: In a flame-dried 3-neck flask equipped with a nitrogen inlet and dropping funnel, suspend AlCl₃ (1.2 equiv) in anhydrous DCM (5 vol) . Cool the suspension to 0°C .

-

Acylating Agent Formation: Add Ethyl 7-chloro-7-oxoheptanoate (1.1 equiv) dropwise to the AlCl₃ suspension, maintaining the temperature < 5°C. Stir for 30 minutes to form the acylium ion complex. Note: The solution will turn yellow/orange.[1]

-

Substrate Addition: Dissolve 1,2,3-trimethoxybenzene (1.0 equiv) in DCM (2 vol). Add this solution dropwise to the reaction mixture at 0°C.

-

Critical Control Point: The addition must be slow to prevent localized overheating, which can lead to demethylation (cleavage of the methoxy ether) or polymerization.

-

-

Reaction Phase: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 3-5 hours. Monitor by TLC or HPLC until the starting material is < 1%.[1]

-

Quenching: Cool the mixture to 0°C. Slowly pour the reaction mass into ice-cold 1M HCl . Caution: Exothermic reaction.[1]

-

Work-up: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2x).[1] Combine organics, wash with saturated NaHCO₃ (to remove acidic impurities) and brine .[2] Dry over anhydrous Na₂SO₄.[1][2]

-

Purification: Concentrate under reduced pressure. The crude oil is typically purified via flash column chromatography (Gradient: 10-30% EtOAc in Hexanes) to remove the minor regioisomer (3,4,5-analog) and any demethylated byproducts.[1]

Analytical Validation & Quality Control

To ensure the integrity of the intermediate for downstream pharmaceutical use, the following analytical methods are required.

HPLC Method for Regioisomer Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile[1]

-

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).[1]

-

Acceptance Criteria:

NMR Characterization (Expected Signals)

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic: δ 7.55 (d, 1H, ortho to C=O), 6.70 (d, 1H, meta to C=O). Note: The doublet splitting pattern confirms the 2,3,4-substitution (adjacent protons).[1]

-

Methoxy: δ 3.95, 3.92, 3.89 (three singlets, 9H).

-

Ethyl Ester: δ 4.12 (q, 2H), 1.25 (t, 3H).

-

Aliphatic Chain: δ 2.90 (t, 2H, -CH₂-C=O-Ar), 2.30 (t, 2H, -CH₂-COOEt), 1.70-1.40 (m, 6H).[1]

-

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136263529 (Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate).[1] PubChem. Available at: [Link]

-

Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Foundational text on acylation mechanics and regioselectivity).

-

ChemSrc. CAS 1956324-82-5 Entry & Physical Properties.[1] ChemSrc. Available at: [Link]

Sources

Technical Guide: Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

Molecular Identity & Physiochemical Profile[1]

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is a specialized lipophilic linker intermediate, primarily utilized in the synthesis of pharmaceuticals targeting metabolic pathways or as a "warhead" precursor in proteolysis-targeting chimeras (PROTACs). It belongs to the class of phenyl-oxo-alkanoates , characterized by a polymethoxylated aromatic ring linked to a fatty ester chain via a keto group.

Molecular Weight & Formula

Precision in molecular weight determination is critical for High-Resolution Mass Spectrometry (HRMS) validation during synthesis.

| Property | Value | Notes |

| Molecular Formula | C₁₈H₂₆O₆ | |

| Average Molecular Weight | 338.40 g/mol | Used for stoichiometric calculations.[1] |

| Monoisotopic Mass | 338.1729 Da | Used for HRMS ([M+H]⁺ = 339.1802). |

| LogP (Predicted) | ~3.2 - 3.5 | Indicates moderate lipophilicity; cell-permeable. |

| Hydrogen Bond Acceptors | 6 | 3 Methoxy oxygens, 2 Carbonyl oxygens, 1 Ester oxygen. |

| Rotatable Bonds | 10 | High flexibility, suitable for binding pocket adaptation. |

Structural Isomerism Alert

Critical Distinction: The specific substitution pattern 2,3,4-trimethoxyphenyl implies the carbonyl chain is attached at the C1 position of the benzene ring, with methoxy groups at C2, C3, and C4.

-

Common Isomer: The 3,4,5-trimethoxy isomer (CAS 951887-75-5) is thermodynamically favored in many standard syntheses due to symmetry and steric factors.

-

Target Isomer: The 2,3,4-trimethoxy isomer (Target) requires careful control of regioselectivity during Friedel-Crafts acylation, as the C4 position on the starting material (1,2,3-trimethoxybenzene) is sterically more crowded than the C5 position.

Synthetic Methodology

The synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate relies on Friedel-Crafts Acylation . The core challenge is achieving regioselectivity for the 2,3,4-substitution pattern over the symmetric 3,4,5-pattern.

Retrosynthetic Analysis

The molecule is disconnected at the aryl-ketone bond.

-

Nucleophile: 1,2,3-Trimethoxybenzene (highly activated).

-

Electrophile: Ethyl 6-(chlorocarbonyl)hexanoate (derived from Pimelic acid monoethyl ester).

Reaction Workflow (DOT Diagram)

Figure 1: Step-by-step synthetic pathway emphasizing the in-situ generation of the acid chloride to prevent hydrolysis.

Detailed Protocol

Step 1: Preparation of Electrophile (Acid Chloride)

-

Charge a flame-dried flask with Mono-ethyl pimelate (1.0 equiv) and anhydrous Dichloromethane (DCM).

-

Add catalytic Dimethylformamide (DMF) (2-3 drops).

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in fresh anhydrous DCM.

Step 2: Friedel-Crafts Acylation

-

In a separate vessel, dissolve 1,2,3-Trimethoxybenzene (1.0 equiv) in anhydrous DCM.

-

Cool to -10°C (Critical for regioselectivity control).

-

Add Aluminum Chloride (

) (1.1 equiv) in portions. Note: -

Add the prepared Acid Chloride solution dropwise over 30 minutes.

-

Allow to warm to 0°C and stir for 4 hours. Monitor by TLC.[2][3]

-

Expert Insight: The 2,3,4-isomer (substitution at the 4-position) is kinetically favored at lower temperatures due to electronic activation by the ortho/para methoxy groups. Higher temperatures may favor thermodynamic equilibration to the 3,4,5-isomer.

-

Step 3: Workup

-

Quench carefully into ice/HCl (1M).

-

Extract with DCM (3x). Wash organic layer with Brine and saturated

. -

Dry over

and concentrate.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.

Mass Spectrometry (HRMS) Logic

The molecular ion peak is the primary confirmation.

-

Expected [M+H]⁺: 339.1802

-

Expected [M+Na]⁺: 361.1621

-

Fragmentation Pattern:

-

Loss of Ethanol (

): Mass -46. -

McLafferty Rearrangement: Cleavage at the ketone alpha-position.

-

Proton NMR ( NMR) Signature

Distinguishing the 2,3,4-isomer from the 3,4,5-isomer relies on the aromatic region coupling constants.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 7.55 | Doublet (J=8.8 Hz) | 1H | Ar-H (C6) | Key differentiator. 3,4,5-isomer shows a Singlet (2H). |

| 6.70 | Doublet (J=8.8 Hz) | 1H | Ar-H (C5) | Ortho-coupling indicates 2,3,4-substitution. |

| 4.12 | Quartet | 2H | Ethyl ester characteristic. | |

| 3.85 - 3.95 | Singlets | 9H | Three distinct or overlapping methyl peaks. | |

| 2.90 | Triplet | 2H | Alpha-keto protons (deshielded). | |

| 2.30 | Triplet | 2H | Alpha-ester protons. | |

| 1.3 - 1.7 | Multiplets | 6H | Chain | Central methylene chain. |

Analytical Logic Flow (DOT Diagram)

Figure 2: Decision tree for confirming the specific 2,3,4-trimethoxy isomer using NMR splitting patterns.

Applications in Drug Development

This molecule serves as a versatile building block:

-

Lipid Modulators: The heptanoate chain mimics fatty acids, allowing the molecule to interface with lipid-processing enzymes (e.g., fatty acid synthase or cyclooxygenase).

-

PROTAC Linkers: The 7-carbon chain provides an optimal "linker length" for connecting an E3 ligase ligand to a protein of interest, ensuring proper ubiquitination geometry.

-

Metabolic Probes: The trimethoxyphenyl group is electron-rich and fluorescent under certain conditions, making it a potential tracer for lipophilic compartments.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 7-oxoheptanoate (CAS 3990-05-4). Retrieved from [Link]

-

Royal Society of Chemistry. Multicomponent reactions of electron-rich arenes (Friedel-Crafts Methodology). RSC Advances. Retrieved from [Link]

Sources

Strategic Intermediate Profile: Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

Technical Monograph for Drug Discovery & Synthesis

Executive Summary: The Structural Logic

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is a specialized synthetic intermediate that bridges the gap between lipophilic linker chemistry and electron-rich aromatic pharmacophores. In the context of medicinal chemistry, this molecule represents a "functionalized scaffold"—a structure capable of serving as a precursor for histone deacetylase (HDAC) inhibitors, a linker for PROTACs (Proteolysis Targeting Chimeras), or a lipophilic analog of the metabolic modulator Trimetazidine.

Its core value lies in its duality:

-

The 2,3,4-Trimethoxyphenyl Motif: A privileged structure found in bioactive molecules like Trimetazidine (anti-anginal) and various tubulin inhibitors. It provides high electron density and specific hydrogen-bond acceptor sites.

-

The 7-Oxoheptanoate Chain: A 7-carbon linker ending in an ethyl ester. This specific length (C7) is critical for spanning the hydrophobic channels of enzymes (e.g., HDACs) or providing the necessary spatial separation in bifunctional ligands.

Structural Anatomy & Physicochemical Profile[1][2]

The molecule can be deconstructed into three functional domains, each dictating its reactivity and biological interaction.

Table 1: Structural & Physicochemical Properties

| Domain | Functional Group | Chemical Role | Biological/Synthetic Implication |

| Head | 2,3,4-Trimethoxyphenyl | Electron-rich aromatic ring | Mimics the pharmacophore of Trimetazidine. Susceptible to electrophilic aromatic substitution (EAS) and metabolic O-demethylation (CYP450). |

| Core | 7-Oxo (Benzylic Ketone) | sp² Hybridized Carbonyl | Rigidifies the connection to the ring. Serves as a hydrogen bond acceptor. Can be reduced to a hydroxyl (chiral center) or methylene. |

| Tail | Ethyl Heptanoate | Aliphatic Ester | Acts as a "masking" group (prodrug potential) to improve cell permeability. Hydrolyzable to the free acid (COOH) for salt formation or conjugation. |

Predicted Molecular Descriptors

-

Molecular Formula: C₁₈H₂₆O₆[1]

-

Molecular Weight: 338.40 g/mol

-

LogP (Predicted): ~2.8 – 3.2 (Lipophilic, good membrane permeability)

-

H-Bond Acceptors: 6

-

H-Bond Donors: 0

Synthetic Methodology: The Friedel-Crafts Approach[4][5]

The most robust route to this structure is the Friedel-Crafts Acylation of 1,2,3-trimethoxybenzene with ethyl 6-chloroformylhexanoate (ethyl pimeloyl chloride).

Critical Causality:

-

Substrate Choice: 1,2,3-trimethoxybenzene is used because the 2,3,4-substitution pattern in the final product corresponds to electrophilic attack at the C4 position (ortho to one methoxy, para to another). This position is electronically activated and sterically accessible.

-

Catalyst Selection: Aluminum Chloride (AlCl₃) is the standard Lewis acid. However, because polymethoxybenzenes are prone to demethylation under harsh Lewis acid conditions, temperature control is the self-validating variable in this protocol.

Detailed Experimental Protocol

Reagents:

-

1,2,3-Trimethoxybenzene (1.0 eq)[2]

-

Ethyl 6-chloroformylhexanoate (1.1 eq) [Prepared from monomethyl pimelate + SOCl₂]

-

Aluminum Chloride (AlCl₃) (1.1 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried 3-neck round bottom flask under Argon, suspend AlCl₃ (1.1 eq) in anhydrous DCM at 0°C.

-

Electrophile Formation: Add Ethyl 6-chloroformylhexanoate dropwise over 15 minutes. Reasoning: This generates the acylium ion intermediate in situ without exposing the sensitive aromatic ring to free Lewis acid immediately.

-

Substrate Addition: Dissolve 1,2,3-trimethoxybenzene in DCM and add it slowly to the mixture at 0°C.

-

Control Point: Do not allow temperature to exceed 5°C. Higher temperatures risk demethylation of the methoxy groups adjacent to the reaction site.

-

-

Reaction Phase: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quenching (Critical): Pour the reaction mixture slowly into ice-cold 1M HCl .

-

Causality: The ketone product forms a complex with AlCl₃.[3] Acidic hydrolysis is required to break this complex and liberate the product.

-

-

Workup: Extract with DCM (3x). Wash organics with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Synthetic Pathway Visualization[7]

Figure 1: Friedel-Crafts acylation pathway targeting the C4 position of the trimethoxybenzene ring.

Mechanism of Action & Regioselectivity

Understanding the regioselectivity is vital for purity assessment. The 1,2,3-trimethoxybenzene ring has two potential nucleophilic sites: C4 and C5.

-

C4 Position (Target): Ortho to the C3-methoxy and para to the C1-methoxy. It is activated by resonance from two oxygen atoms.

-

C5 Position (Minor Impurity): Meta to C1 and C3, para to C2. It is activated by only one oxygen atom (C2).

-

Outcome: The reaction is highly selective for the C4 position , yielding the 2,3,4-trimethoxyphenyl substitution pattern in the final product (relative to the new ketone bond).

Mechanistic Flow[2][4][8][9]

Figure 2: Electrophilic Aromatic Substitution (EAS) mechanism highlighting the re-aromatization step.

Functional Applications in Drug Discovery

This compound is rarely a final drug but a high-value intermediate . Its applications span three distinct therapeutic areas:

A. HDAC Inhibitor Design

The 7-carbon chain length is optimal for accessing the zinc-binding domain of Histone Deacetylases (HDACs).

-

Strategy: Hydrolysis of the ethyl ester to a hydroxamic acid (CONHOH) creates a "cap-linker-chelator" pharmacophore. The trimethoxyphenyl group acts as the surface-recognition "cap."

B. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines the stability of the ternary complex (Target-PROTAC-E3 Ligase).

-

Strategy: The ketone at C7 can be reduced to a methylene to create a flexible alkyl linker, or kept rigid. The ester is hydrolyzed to attach the E3 ligase ligand (e.g., Thalidomide).

C. Trimetazidine Analogs (Metabolic Modulation)

Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) acts by inhibiting ketoacyl-CoA thiolase.

-

Strategy: This keto-ester derivative serves as a lipophilic analog to study fatty acid oxidation inhibition, potentially offering different tissue distribution profiles due to the ester tail.

References

-

Synthesis of Trimethoxyphenyl Derivatives: Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues. Source: Molecules (MDPI), 2022. URL:[Link]

-

Friedel-Crafts Methodology: Title: Trifluoromethanesulfonic Acid Catalyzed Friedel-Crafts Alkylations of 1,2,4-trimethoxybenzene.[4] Source: Organic Letters (ACS via PubMed), 2013. URL:[Link][4]

Sources

- 1. parchem.com [parchem.com]

- 2. CN102875344B - A kind of preparation method of 2,3,4-TMB - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

An In-Depth Technical Guide to Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate: Synthesis, Characterization, and Potential as a Bioactive Scaffold

This technical guide provides a comprehensive overview of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate, a compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a robust synthetic pathway, and a discussion of its prospective applications as a bioactive scaffold.

Introduction and Compound Profile

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is an aromatic ketone and ester derivative. The structural architecture, featuring a flexible heptanoate chain coupled with a rigid, electron-rich trimethoxyphenyl group, suggests potential for interaction with various biological targets. The 2,3,4-trimethoxyphenyl moiety is a key pharmacophore found in a number of natural products and synthetic compounds with diverse biological activities. While this specific ethyl ester is not extensively documented in current literature, its parent acid, 7-Oxo-7-(2,3,4-trimethoxyphenyl)heptanoic acid, is a known chemical entity[1]. This guide, therefore, extrapolates from established chemical principles and data on analogous structures to present a thorough technical profile.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate .

Chemical Structure:

The structure is characterized by an ethyl ester functional group at one end of a seven-carbon chain and a 2,3,4-trimethoxyphenyl ketone at the other.

Physicochemical Properties

The predicted physicochemical properties of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate are summarized in the table below. These values are estimated based on the properties of structurally similar compounds and computational models.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₆ | - |

| Molecular Weight | 338.39 g/mol | - |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Inferred |

| Boiling Point | > 200 °C at reduced pressure | Inferred |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane); Insoluble in water | Inferred |

Synthesis and Purification

The synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate can be efficiently achieved through a Friedel-Crafts acylation reaction. This well-established method provides a direct and high-yielding route to the target molecule.

Synthetic Workflow

The proposed synthesis involves the acylation of 1,2,3-trimethoxybenzene with a suitable acylating agent derived from adipic acid.

Sources

The Trimethoxyphenyl Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Trimethoxyphenyl Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 3,4,5-trimethoxyphenyl (TMP) moiety, a key structural feature in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry for its association with a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of the multifaceted pharmacological landscape of TMP derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. By delving into the mechanisms of action, summarizing critical quantitative data, and detailing relevant experimental protocols, this document aims to serve as an authoritative resource for professionals engaged in the pursuit of novel therapeutics.

Part 1: Anticancer Activity: Targeting the Cytoskeleton and Beyond

The TMP scaffold is a well-established pharmacophore in the design of anticancer agents, with a predominant role as a tubulin polymerization inhibitor.[3] By interacting with the colchicine-binding site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][6]

Mechanism of Action: Microtubule Destabilization

The anticancer efficacy of many TMP derivatives stems from their ability to inhibit the polymerization of tubulin into microtubules.[7] This disruption of the cytoskeleton is critical as cancer cells, with their rapid proliferation, are highly dependent on microtubule function for mitosis.[4][6] The 3,4,5-trimethoxyphenyl group is a crucial component for this activity, fitting into a specific pocket on β-tubulin.[2] This leads to mitotic catastrophe and ultimately, programmed cell death.[7]

A number of TMP-containing compounds, such as combretastatin A-4 (CA-4) and podophyllotoxin, are potent antimitotic agents that exemplify this mechanism.[8] Synthetic derivatives, including chalcones, pyridines, and indoles, have been developed to mimic and improve upon the tubulin-binding properties of these natural products.[4][7][9][10]

Diagram of Tubulin Polymerization Inhibition by Trimethoxyphenyl Derivatives

Caption: Inhibition of tubulin polymerization by TMP derivatives leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative trimethoxyphenyl derivatives against various human cancer cell lines.

| Derivative Class | Compound | Cell Line | IC₅₀ (µM) | Reference |

| Chalcone-Benzimidazolium Salt | Compound 7f | HL-60 (Leukemia) | Lower than Cisplatin | [9] |

| MCF-7 (Breast) | Lower than Cisplatin | [9] | ||

| SW-480 (Colon) | Lower than Cisplatin | [9] | ||

| Pyridine | Compound VI | HCT-116 (Colorectal) | 4.83 | [10] |

| HepG-2 (Liver) | 3.25 | [10] | ||

| MCF-7 (Breast) | 6.11 | [10] | ||

| Pyridine | Compound 9p | HeLa (Cervical) | Submicromolar | [7] |

| MCF-7 (Breast) | Submicromolar | [7] | ||

| A549 (Lung) | Submicromolar | [7] | ||

| Indole | Compound 3g | A375 (Melanoma) | 0.57 ± 0.01 | [4] |

| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [4] | ||

| B16-F10 (Melanoma) | 1.69 ± 0.41 | [4] | ||

| MCF-7 (Breast) | 2.94 ± 0.56 | [4] | ||

| Triazinone | Compound 9 | HepG2 (Liver) | 1.38 | [5] |

| Compound 10 | HepG2 (Liver) | 2.52 | [5] | |

| Compound 11 | HepG2 (Liver) | 3.21 | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Trimethoxyphenyl derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the TMP derivative. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C.[11]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

Workflow for the MTT Cytotoxicity Assay

Caption: A stepwise workflow of the MTT assay for determining the cytotoxicity of TMP derivatives.

Part 2: Anti-inflammatory Activity: Modulating Key Inflammatory Mediators

TMP derivatives have also demonstrated significant potential as anti-inflammatory agents.[2] Their mechanism of action in this context often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2.[12][13]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

Several studies have shown that TMP derivatives can selectively inhibit COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[13] By conjugating the TMP moiety to existing non-steroidal anti-inflammatory drugs (NSAIDs), researchers have been able to enhance their anti-inflammatory potency and selectivity for COX-2, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[13] Additionally, certain trimethoxyphenyl isoxazolidine derivatives have been shown to inhibit secretory phospholipase A2 (PLA2), an enzyme involved in the release of arachidonic acid, the precursor for various inflammatory mediators.[12]

Simplified COX Inhibition Pathway

Caption: TMP derivatives can selectively inhibit COX-2, reducing the production of inflammatory prostaglandins.

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of some 3,4,5-trimethoxybenzyl alcohol derivatives of NSAIDs.

| Parent NSAID | Derivative | Rat Paw Edema Inhibition (%) | COX-2 Inhibition (%) | Reference |

| Ibuprofen | Compound 21 | 67 | 67 | [13] |

| Ketoprofen | Compound 16 | 91 | - | [13] |

| Ketoprofen | Compound 19 | - | 94 | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[11]

Materials:

-

Wistar rats (150-200 g)

-

Trimethoxyphenyl derivative solution

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into a control group, a standard drug group, and test groups receiving different doses of the TMP derivative.[11]

-

Drug Administration: Administer the respective substances (vehicle, standard drug, or test compound) to the animals, typically via oral or intraperitoneal injection.

-

Induction of Inflammation: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[11]

Part 3: Antimicrobial Activity: A Promising Frontier

The TMP scaffold has also been incorporated into molecules with notable antimicrobial properties.[2] While this area is less explored compared to their anticancer and anti-inflammatory activities, existing research indicates potential against a range of pathogenic bacteria and fungi.

Emerging Evidence of Antimicrobial Action

Studies have shown that certain TMP derivatives, such as Schiff bases and 1,2,4-triazol-3-ones, exhibit activity against various microbial species.[11][14] For instance, some 5-alkyl/aryl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones have demonstrated significant antifungal effects against Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 156 µg/mL.[14] The mechanisms underlying their antimicrobial effects are still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| 1,2,4-triazol-3-one | Compound 2c | Candida albicans | 156 | [14] |

| Compound 2d | Candida albicans | 156 | [14] | |

| Compound 2f | Candida albicans | 156 | [14] | |

| Compound 2a | Candida albicans | 312 | [14] | |

| Compound 2b | Candida albicans | 312 | [14] | |

| Compound 2e | Candida albicans | 312 | [14] |

Experimental Protocol: Agar Disk Diffusion Assay

This is a widely used method for screening the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial or fungal strains

-

Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Sterile paper disks

-

Trimethoxyphenyl derivative solution

-

Standard antibiotic or antifungal drug

-

Incubator

Procedure:

-

Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[11]

-

Inoculate Agar Plate: Evenly spread the microbial suspension onto the surface of the agar plate.

-

Apply Disks: Impregnate sterile paper disks with a known concentration of the TMP derivative solution and place them on the agar surface. Also, place a disk with a standard antimicrobial agent as a positive control and a disk with the solvent as a negative control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measure Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[11]

Workflow for the Agar Disk Diffusion Assay

Caption: The workflow for assessing the antimicrobial activity of TMP derivatives using the agar disk diffusion method.

Conclusion

The trimethoxyphenyl moiety is a versatile and privileged scaffold in medicinal chemistry, contributing significantly to the biological activity of a wide range of derivatives. Its prominent role in the development of anticancer agents, particularly tubulin polymerization inhibitors, is well-documented. Furthermore, emerging evidence highlights its potential in creating novel anti-inflammatory and antimicrobial drugs. The continued exploration of the structure-activity relationships of TMP derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

-

Wang, L., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Scientific Reports. Available at: [Link]

-

Stanciauskaite, M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available at: [Link]

-

Li, Y., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Singh, R. K., et al. (2005). Synthesis and evaluation of trimethoxyphenyl isoxazolidines as inhibitors of secretory phospholipase A2 with anti-inflammatory activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Tzara, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules. Available at: [Link]

-

Ameri, A., et al. (2023). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

-

Li, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. Available at: [Link]

-

Ghorab, M. M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]

-

Chen, Z., et al. (2017). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Yüksek, H., et al. (2025). Trimethoxyphenyl-1,2,4-triazol-3-ones: synthesis, characterization, DFT, antimicrobial and acetylcholinesterase inhibitory activities with molecular docking and dynamics studies. Structural Chemistry. Available at: [Link]

-

Rao, V. R., et al. (2017). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Al-Suhaimi, K. S., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports. Available at: [Link]

-

O'Boyle, N. M., et al. (2011). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Molecules. Available at: [Link]

-

Zaharia, V., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules. Available at: [Link]

-

Zaharia, V., et al. (2013). Synthesis and evaluation of the anti-inflammatory activity of some 2-(Trimethoxyphenyl)-4-R1-5-R2-Thiazoles. Digest Journal of Nanomaterials and Biostructures. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. Available at: [Link]

-

Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Zaharia, V., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC. Available at: [Link]

-

Yüksek, H., et al. (2025). Trimethoxyphenyl-1,2,4-triazol-3-ones: synthesis, characterization, DFT, antimicrobial and acetylcholinesterase inhibitory activities with molecular docking and dynamics studies. Bozok Avesis. Available at: [Link]

Sources

- 1. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold | MDPI [mdpi.com]

- 2. The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore - ProQuest [proquest.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and evaluation of trimethoxyphenyl isoxazolidines as inhibitors of secretory phospholipase A2 with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Safety, handling, and hazard information for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

Topic: Safety, Handling, and Hazard Information for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate Content Type: Technical Safety Guide & Protocol Audience: Research Scientists, Process Chemists, and HSE Professionals

Executive Summary & Chemical Identity

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is a specialized pharmaceutical intermediate, typically utilized in the synthesis of cardiovascular agents or metabolic modulators involving the trimethoxybenzene pharmacophore. Due to its status as a research chemical, comprehensive regulatory toxicity data is often limited.

This guide employs Read-Across Methodology , deriving safety protocols from the structural activity relationships (SAR) of its parent moieties: 1,2,3-trimethoxybenzene (electron-rich aromatic) and ethyl 7-oxoheptanoate (aliphatic keto-ester).

Chemical Identification

| Property | Detail |

| Chemical Name | Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate |

| Systematic Name | Heptanoic acid, 7-oxo-7-(2,3,4-trimethoxyphenyl)-, ethyl ester |

| Molecular Formula | C₁₈H₂₆O₆ |

| Molecular Weight | 338.40 g/mol |

| Structural Class | Aromatic Keto-Ester |

| Physical State | Viscous pale-yellow oil or low-melting solid (Predicted) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Part 1: Hazard Identification (Predicted GHS Classification)

Note: In the absence of specific toxicological data, this compound must be handled as a functional irritant with potential aquatic toxicity.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)

- (Aquatic Toxicity - Precautionary)

Hazard Statements (H-Codes)

-

H315: Causes skin irritation.[1][2] (Lipophilic esters penetrate the stratum corneum).

-

H335: May cause respiratory irritation (if aerosolized).[2]

-

H412: Harmful to aquatic life with long-lasting effects (Predicted based on LogP of trimethoxybenzene derivatives).

Part 2: Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All open handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Aerosol Prevention: Avoid high-shear mixing or heating in open vessels to prevent vapor generation.

Personal Protective Equipment (PPE)

-

Hand Protection:

-

Standard Handling: Nitrile gloves (minimum thickness 0.11 mm).

-

Prolonged Contact: Double-gloving or Silver Shield® laminate gloves are recommended due to the potential for ester-mediated permeation.

-

-

Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient if synthesis involves pressurized glassware or vigorous stirring.

-

Respiratory Protection: If fume hood is unavailable or during spill cleanup, use a half-mask respirator with Organic Vapor (OV) cartridges.

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). Esters are prone to slow hydrolysis; lower temperatures mitigate this.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The electron-rich trimethoxy ring is susceptible to oxidative degradation over time.

-

Incompatibilities: Segregate from strong oxidizing agents (e.g., permanganates) and strong bases (which catalyze ester hydrolysis).

Part 3: Synthesis Context & Safety Workflow

Understanding the synthesis provides context for impurities (e.g., residual Aluminum Chloride or HCl). This compound is typically synthesized via Friedel-Crafts Acylation .[4]

Reaction: 1,2,3-Trimethoxybenzene + Ethyl Pimeloyl Chloride

Critical Safety Workflow (Graphviz Diagram)

Figure 1: Synthesis workflow highlighting Critical Safety Control Points (Red Nodes) where exotherms or gas evolution (HCl) occur.

Part 4: Emergency Response

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don nitrile gloves, goggles, and a lab coat.

-

Contain: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

-

Clean: Sweep up absorbed material into a hazardous waste container. Clean the surface with a soap/water solution to remove oily residues.

Fire Fighting Measures

-

Flammability: Combustible Liquid (Class IIIB).

-

Extinguishing Media: Carbon Dioxide (

), Dry Chemical, or Alcohol-Resistant Foam. -

Contraindication: Do not use a solid water stream, as it may scatter the lipophilic liquid and spread the fire.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Seek medical attention if irritation persists.

-

Skin Contact: Wash thoroughly with soap and water. Remove contaminated clothing.[2][3] The compound is lipophilic; soap is essential for removal.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a Poison Control Center.

Part 5: Disposal & Environmental Stewardship

-

Waste Classification: Hazardous Chemical Waste (Organic).

-

Disposal Method: Incineration in a chemical waste combustor equipped with an afterburner and scrubber.

-

Environmental Precaution: Do not discharge into drains or the environment.[3] The trimethoxybenzene moiety is resistant to rapid biodegradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 7-oxoheptanoate (CID 9548029). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Reaction mass of 1,2,3-trimethoxybenzene. Retrieved from [Link]

Sources

- 1. 7-(tert-Butoxy)-7-oxoheptanoic acid | C11H20O4 | CID 21999792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. buyat.ppg.com [buyat.ppg.com]

- 3. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]

- 4. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of Substituted Heptanoates: From HMG-CoA Reductase Inhibition to Anaplerotic Therapy

Executive Summary

The heptanoate (C7) scaffold represents a privileged structure in modern pharmacology, serving two distinct but critical roles depending on its substitution pattern. In its 3,5-dihydroxy-substituted form , it constitutes the pharmacophore of the statin class, acting as a transition-state mimic of HMG-CoA to inhibit cholesterol biosynthesis. Conversely, as the unsubstituted or simple triglyceride form (Triheptanoin) , it functions as an anaplerotic agent, bypassing metabolic blockades in long-chain fatty acid oxidation disorders (LC-FAOD).

This technical guide provides a rigorous framework for profiling these compounds, focusing on the structural determinants of potency, validated assay protocols for enzyme inhibition, and metabolic flux analysis.

Part 1: The Statin Pharmacophore (3,5-Dihydroxyheptanoates)

Mechanistic Grounding: Transition State Mimicry

The efficacy of statins (e.g., Atorvastatin, Rosuvastatin) hinges on the 3,5-dihydroxyheptanoic acid side chain. This moiety is not merely a linker; it is a high-fidelity mimic of the HMG-CoA substrate.

-

The Pharmacophore: The HMG-CoA reductase enzyme stereoselectively binds the (3R,5R)-3,5-dihydroxyheptanoate moiety. The C3-hydroxyl group interacts with the enzyme's catalytic site (specifically Lys735 and His381 in human HMGR), while the C5-hydroxyl coordinates with Ser684 and Asp690.

-

Causality of Substitution: The "Type 2" statins (synthetic) attach this heptanoate chain to a lipophilic core (often a fluorophenyl group). This core occupies a hydrophobic pocket adjacent to the active site, preventing the conformational change required for catalytic turnover.

Structure-Activity Relationship (SAR) Matrix

The profiling of any novel substituted heptanoate must begin with an assessment of stereochemistry and lipophilicity.

| Parameter | Optimal Profile | Mechanistic Rationale |

| Stereochemistry | (3R, 5R) | Essential for hydrogen bonding with the cis-loop of HMGR. Enantiomers (3S, 5S) typically show >1000-fold loss in potency. |

| C7 Substitution | Amide/Ester Linkage | Connects the pharmacophore to the lipophilic anchor. In Atorvastatin, a C7-amide linkage provides hydrolytic stability compared to the ester bonds in Type 1 statins (Lovastatin). |

| Lipophilicity (LogP) | 3.0 – 5.0 | High lipophilicity (e.g., Atorvastatin, LogP ~5.7) ensures hepatoselectivity via OATP transporters but increases risk of myopathy. Hydrophilic statins (Pravastatin) rely on active transport. |

| C6-C7 Saturation | Ethenyl vs. Ethyl | An unsaturated C6-C7 bond (as in Pitavastatin) restricts conformational freedom, often locking the heptanoate into the active binding conformation. |

Validated Protocol: HMG-CoA Reductase Inhibition Assay

Objective: Determine the IC50 of a substituted heptanoate candidate using a spectrophotometric NADPH depletion assay.

Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, consuming two molecules of NADPH.[1] The rate of NADPH oxidation is directly proportional to enzyme activity and can be monitored by the decrease in absorbance at 340 nm.

Reagents & Setup

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[2][3] Note: DTT is critical to maintain the enzyme's thiol groups in a reduced state.

-

Substrate: HMG-CoA (400 µM final concentration).

-

Cofactor: NADPH (400 µM final concentration).[3]

-

Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain), approx.[3] 0.5–0.7 mg/mL.

Step-by-Step Workflow

-

Equilibration: Pre-warm the microplate spectrophotometer to 37°C.

-

Blanking: Prepare a "No Enzyme" blank to account for non-enzymatic NADPH oxidation (background signal).

-

Inhibitor Incubation:

-

Add 10 µL of test compound (dissolved in DMSO) to the wells.

-

Add 170 µL of Assay Buffer containing NADPH.

-

Add 10 µL of Enzyme solution.

-

Critical Step: Incubate for 10 minutes at 37°C. This allows the lipophilic core of the heptanoate derivative to dock into the hydrophobic pocket before catalysis begins.

-

-

Reaction Initiation: Add 10 µL of HMG-CoA substrate to start the reaction.

-

Kinetic Read: Measure Absorbance (340 nm) every 20 seconds for 10 minutes.

-

Data Analysis: Calculate the slope (ΔA340/min) for the linear portion of the curve.

-

% Inhibition = 100 * (1 - (Slope_sample / Slope_control))

-

Self-Validation Check: The "No Inhibitor" control must show a linear decrease in absorbance (R² > 0.98). If the curve is non-linear early on, the enzyme concentration is too high, leading to substrate depletion.

Part 2: Heptanoate as a Metabolic Modulator (Triheptanoin)

While the substituted 3,5-dihydroxyheptanoate blocks metabolism, the unsubstituted heptanoate (C7 fatty acid) promotes it. This is relevant for profiling orphan drugs like Triheptanoin (Dojolvi).

Mechanism: Anaplerosis

Heptanoate is metabolized into propionyl-CoA (C3) and acetyl-CoA (C2). Propionyl-CoA is carboxylated to succinyl-CoA, a TCA cycle intermediate. This "refills" (anaplerosis) the cycle in patients with enzyme deficiencies (e.g., VLCAD deficiency) where long-chain fats cannot be processed.

Validated Protocol: Mitochondrial Respiration Profiling

Objective: Quantify the anaplerotic contribution of a heptanoate derivative using the Seahorse XF Mito Stress Test.

Workflow

-

Cell Culture: Seed patient-derived fibroblasts (e.g., VLCAD-/-) in XF96 plates.

-

Starvation: Incubate cells in substrate-limited medium (low glucose, low fat) for 1 hour to deplete endogenous stores.

-

Treatment: Inject the heptanoate test compound (25-50 µM).

-

Mito Stress Injection Sequence:

-

Oligomycin (1.5 µM): Inhibits ATP synthase (measures ATP-linked respiration).

-

FCCP (1.0 µM): Uncoupler (measures Maximal Respiration).

-

Rotenone/Antimycin A (0.5 µM): Shuts down ETC (measures non-mitochondrial oxygen consumption).

-

-

Readout: An effective anaplerotic heptanoate will significantly increase Maximal Respiration and Spare Respiratory Capacity compared to untreated controls, indicating successful TCA cycle replenishment.

Part 3: Visualization of Pathways

Diagram 1: Statin Competitive Inhibition Mechanism

This diagram illustrates how the 3,5-dihydroxyheptanoate pharmacophore mimics the HMG-CoA transition state to block the enzyme.

Caption: The 3,5-dihydroxyheptanoate moiety (Statin) competitively binds HMGR with higher affinity than the natural substrate HMG-CoA, creating a non-productive dead-end complex.

Diagram 2: Heptanoate Anaplerotic Pathway

This diagram details the metabolic fate of simple heptanoates in replenishing the TCA cycle.

Caption: Heptanoate undergoes beta-oxidation to yield Propionyl-CoA, which enters the TCA cycle as Succinyl-CoA, bypassing upstream long-chain fatty acid oxidation defects.

References

-

Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164. Link

-

Vockley, J., et al. (2017). Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study. Journal of Inherited Metabolic Disease, 40(6), 883-894. Link

-

McKenney, J. M. (2003). Pharmacologic options for aggressive lipid lowering. The American Journal of Cardiology, 92(4), 27-35. Link

-

Carboni, C., et al. (2023). Effects of Triheptanoin on Mitochondrial Respiration and Glycolysis in Cultured Fibroblasts from Neutral Lipid Storage Disease Type M (NLSD-M) Patients.[4] Biomolecules, 13(3), 452.[5] Link

-

Sigma-Aldrich. HMG-CoA Reductase Assay Kit (CS1090) Technical Bulletin. Link

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Effects of Triheptanoin on Mitochondrial Respiration and Glycolysis in Cultured Fibroblasts from Neutral Lipid Storage Disease Type M (NLSD-M) Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Triheptanoin on Mitochondrial Respiration and Glycolysis in Cultured Fibroblasts from Neutral Lipid Storage Disease Type M (NLSD-M) Patients [art.torvergata.it]

Methodological & Application

Application Note: Synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

This guide details the synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate , a functionalized aryl keto-ester often utilized as a scaffold in the development of vasorelaxants, selective enzyme inhibitors, and complex heterocyclic pharmaceutical intermediates.

Abstract

This protocol describes a high-yield, regioselective synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate via Friedel-Crafts acylation. By coupling 1,2,3-trimethoxybenzene with ethyl 6-(chlorocarbonyl)hexanoate (ethyl pimeloyl chloride), the target molecule is obtained with >95% regioselectivity for the 2,3,4-isomer over the symmetric 3,4,5-isomer. Critical process parameters—specifically Lewis acid selection and temperature control—are optimized to prevent the demethylation of the ortho-methoxy group, a common side reaction in electron-rich poly-alkoxy systems.

Retrosynthetic Analysis & Strategy

The target molecule features a 1,2,3-trimethoxybenzene core acylated at the 4-position.[1]

-

Disconnection: The strategic bond break is at the aryl-carbonyl bond.

-

Precursors: 1,2,3-Trimethoxybenzene (nucleophile) and Ethyl pimeloyl chloride (electrophile).

-

Regiochemistry: 1,2,3-Trimethoxybenzene is highly activated. The C1 and C3 methoxy groups direct para to positions 4 and 6, respectively. The C2 methoxy group directs para to position 5. Due to the cooperative directing effects of C1 and C3, substitution at the 4-position (yielding the 2,3,4-isomer) is kinetically favored over the 5-position (3,4,5-isomer).

Reaction Pathway Diagram

Caption: Friedel-Crafts acylation pathway highlighting precursors and potential demethylation risks.

Safety & Handling

-

Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood under inert atmosphere (N₂/Ar).

-

Dichloromethane (DCM): Volatile and potentially carcinogenic. Use chemically resistant gloves.

-

Ethyl Pimeloyl Chloride: Corrosive and lachrymator. Avoid inhalation.

Detailed Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |

| 1,2,3-Trimethoxybenzene | 168.19 | 1.0 | 16.8 g (100 mmol) | Substrate |

| Ethyl Pimeloyl Chloride | 206.67 | 1.1 | 22.7 g (110 mmol) | Acylating Agent |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | 16.0 g (120 mmol) | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 250 mL | Solvent |

| HCl (1M) | 36.46 | Quench | 200 mL | Quenching Agent |

Note: Ethyl pimeloyl chloride can be prepared in situ from mono-ethyl pimelate and thionyl chloride if not commercially available.

Step-by-Step Procedure

Step 1: Catalyst Activation

-

Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Purge the system with nitrogen and allow it to cool to room temperature.

-

Add Aluminum Chloride (16.0 g) and anhydrous DCM (150 mL) to the flask. Stir to form a suspension.

-

Cool the suspension to 0°C using an ice/water bath.

Step 2: Formation of Acylium Complex

-

Dissolve Ethyl Pimeloyl Chloride (22.7 g) in anhydrous DCM (50 mL) .

-

Add this solution dropwise to the AlCl₃ suspension over 20 minutes, maintaining the internal temperature below 5°C.

-

Observation: The mixture may turn slightly yellow/orange, indicating acylium ion formation. Stir for an additional 15 minutes at 0°C.

Step 3: Acylation Reaction

-

Dissolve 1,2,3-Trimethoxybenzene (16.8 g) in anhydrous DCM (50 mL) .

-

Add the substrate solution dropwise to the reaction mixture over 30–45 minutes.

-

Critical Control Point: The reaction is exothermic. Ensure temperature does not exceed 5°C to prevent regioselectivity erosion and demethylation.

-

-

Once addition is complete, allow the reaction to warm slowly to Room Temperature (20–25°C) .

-

Stir for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC. The starting material (Rf ~0.7) should disappear, and the product (Rf ~0.4) should appear.

Step 4: Quenching and Workup [3][5]

-

Cool the reaction mixture back to 0°C .

-

Slowly pour the reaction mixture into a beaker containing Ice (300 g) and 1M HCl (100 mL) with vigorous stirring. Caution: Exothermic evolution of HCl gas.

-

Transfer to a separatory funnel and separate the organic (DCM) layer.

-

Extract the aqueous layer with fresh DCM (2 × 100 mL).

-

Combine the organic layers and wash sequentially with:

-

Water (150 mL)

-

Saturated NaHCO₃ solution (150 mL) – Removes unreacted acid/HCl.

-

Brine (150 mL)

-

-

Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield a crude oil.

Step 5: Purification

-

Crystallization (Preferred): The crude oil often solidifies upon standing or triturating with cold diethyl ether/hexane. Recrystallize from Ethanol/Hexane (1:5) to obtain white crystals.

-

Column Chromatography (Alternative): If oil persists, purify via silica gel chromatography using a gradient of Hexane → 20% EtOAc/Hexane.

Analytical Validation

| Parameter | Expected Result | Notes |

| Appearance | White to off-white crystalline solid | |

| Yield | 75% – 85% | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, 1H, Ar-H6), 6.70 (d, 1H, Ar-H5), 4.12 (q, 2H, O-CH2), 3.92 (s, 3H, OMe), 3.89 (s, 3H, OMe), 3.85 (s, 3H, OMe), 2.90 (t, 2H, CO-CH2), 2.30 (t, 2H, COO-CH2), 1.6-1.8 (m, 4H), 1.4 (m, 2H), 1.25 (t, 3H). | Confirm 2,3,4-pattern by splitting of Ar-H (AB system, J~8.5Hz). |

| MS (ESI) | [M+H]⁺ = 339.18 | Calc. for C18H26O6 = 338.40 |

Troubleshooting & Optimization

Issue: Demethylation (Formation of Phenols)

Symptom: Appearance of a peak at [M-14] in MS; broad OH stretch in IR (~3400 cm⁻¹). Cause: AlCl₃ is too harsh or reaction temperature was too high. The methoxy group ortho to the carbonyl (C2-OMe) is most susceptible to cleavage by AlCl₃ via coordination. Solution:

-

Switch Catalyst: Use Tin(IV) Chloride (SnCl₃) or Titanium(IV) Chloride (TiCl₄) . These are milder Lewis acids and significantly reduce ether cleavage.

-

Strict Temp Control: Do not allow the reaction to exceed 10°C.

-

Methylation Rescue: If demethylation occurs, treat the crude product with Dimethyl Sulfate (DMS) and K₂CO₃ in Acetone to methylate the phenol back to the target ether.

Issue: Regioisomer Contamination (3,4,5-isomer)

Symptom: Complex aromatic region in NMR (singlet instead of doublets). Cause: Steric crowding or thermodynamic equilibration. Solution: The 2,3,4-isomer is the kinetic product. Ensure the reaction is stopped immediately upon consumption of starting material. Recrystallization from ethanol typically removes the symmetric 3,4,5-isomer, which has different solubility properties.

Workflow Diagram: Workup & Purification

Caption: Standard workup procedure to isolate the crude keto-ester and subsequent purification.

References

-

Miyahara, Y., & Ito, T. (2013). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride. ACS Omega. (Demonstrates regioselectivity of 1,2,3-TMB acylation favoring the 2,3,4-pattern).

-

Andonian, A. (2011). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. (Detailed mechanistic insight into methoxy-directed acylation).

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

BenchChem Application Note. Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene. (Comparative protocol for polymethoxybenzenes).

Sources

- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Column chromatography purification of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

Application Note: High-Purity Isolation of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate via Flash Column Chromatography

Executive Summary

This guide details the purification protocol for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate , a key intermediate in the synthesis of tubulin-binding agents and lipid-modulating therapeutics. The synthesis typically involves the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with ethyl 7-chloro-7-oxoheptanoate.

The critical challenge in this purification is the regio-separation of the desired 2,3,4-trimethoxy isomer from the thermodynamically favored or competing 3,4,5-trimethoxy isomer , alongside unreacted starting materials and hydrolyzed byproducts (7-oxoheptanoic acid derivatives). This protocol utilizes a optimized normal-phase silica gel method with a gradient mobile phase to achieve >98% purity.

Chemical Context & Impurity Profile

The Synthesis & Regiochemistry

The Friedel-Crafts acylation of 1,2,3-trimethoxybenzene is governed by the directing effects of the methoxy groups.

-

C5 Position (Para to C2-OMe): Leads to the symmetric 3,4,5-trimethoxyphenyl product. This is often favored sterically.

-

C4 Position (Ortho to C3-OMe, Para to C1-OMe): Leads to the asymmetric 2,3,4-trimethoxyphenyl product.

While the 3,4,5-isomer is common, specific Lewis acid conditions (e.g.,

Properties of the Target Molecule

-

Compound: Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate[1]

-

Formula:

-

MW: 338.40 g/mol

-

Physical State: Viscous yellow oil or low-melting solid.

-

Solubility: Soluble in DCM, EtOAc, Toluene; Insoluble in Water, Hexane (cold).

Method Development

Thin Layer Chromatography (TLC) Analysis

Before scaling to a column, the separation must be validated on TLC plates (Silica Gel

-

Mobile Phase A: Hexane:Ethyl Acetate (80:20) – Screening for non-polar impurities.

-

Mobile Phase B: Hexane:Ethyl Acetate (60:40) – Resolution of isomers.

Typical

Note: The 2,3,4-isomer typically elutes after the 3,4,5-isomer due to the "ortho effect" where the carbonyl group interacts more strongly with the adjacent methoxy, creating a larger dipole moment compared to the symmetric counterpart.

Detailed Purification Protocol

Equipment & Reagents

-

Stationary Phase: Silica Gel 60 (230–400 mesh, 40–63 µm).

-

Column Dimensions: 1:30 to 1:50 mass ratio (Sample:Silica). For 1g crude, use ~40g silica (approx. 2.5 cm x 30 cm column).

-

Solvents: HPLC-grade Hexane (Hex) and Ethyl Acetate (EtOAc).

Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)

-

Suspend silica gel in 90:10 Hex:EtOAc .

-

Pour into the column, tapping gently to remove air bubbles and ensure a tight, level bed.

-

Flush with 2 column volumes (CV) of the starting solvent (90:10 Hex:EtOAc) to equilibrate.

Step 2: Sample Loading (Dry Load)

-

Rationale: Wet loading in DCM can cause band broadening due to the "solvent effect" (DCM is stronger than the starting mobile phase).

-

Protocol: Dissolve the crude oil in a minimum amount of DCM. Add silica gel (1.5x mass of crude). Rotary evaporate to dryness until a free-flowing powder is obtained. Carefully load this powder onto the top of the packed column and cover with a layer of sand.

Step 3: Elution Gradient Run the column using the following gradient profile (based on 1g scale):

| Volume (CV) | Mobile Phase Composition (Hex:EtOAc) | Target Elution |

| 0 - 3 | 95:5 | Elute unreacted 1,2,3-trimethoxybenzene |

| 3 - 8 | 85:15 | Elute non-polar byproducts |

| 8 - 15 | 75:25 | Elute 3,4,5-Isomer (Impurity) |

| 15 - 25 | 65:35 | Elute 2,3,4-Isomer (Target) |

| 25+ | 50:50 | Flush remaining polar residues |

Step 4: Fraction Collection

-

Collect small fractions (approx. 1/10th of CV) during the critical transition from 15% to 35% EtOAc.

-

Monitor fractions via TLC.

-

Critical Decision Point: If the 3,4,5-isomer and 2,3,4-isomer spots overlap (mixed fractions), do not combine them. Recycle mixed fractions for a second column or discard if yield permits.

Post-Purification Analysis & Validation

Once fractions are combined and concentrated, validity must be established via NMR. The aromatic region is diagnostic.

Differentiation by

-

3,4,5-Trimethoxy Isomer (Symmetric):

-

Shows a singlet integrating for 2 protons in the aromatic region (~7.2 ppm).

-

Methoxy signals: Two peaks (6H for 3,5-OMe and 3H for 4-OMe).

-

-

2,3,4-Trimethoxy Isomer (Target, Asymmetric):

-

Shows an AB doublet system (two doublets) for the aromatic protons (H-5 and H-6) with ortho-coupling (

). -

Methoxy signals: Three distinct singlets (3H each) or overlapping signals due to lack of symmetry.

-

Visualization of Workflow

Figure 1: Purification workflow for the isolation of the 2,3,4-trimethoxy isomer, highlighting the critical fractionation steps.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Poor Separation of Isomers | Gradient too steep. | Decrease gradient slope (e.g., increase EtOAc by 2% every 2 CV). |

| Tailing of Spots | Acidic impurities (hydrolyzed ester). | Add 0.1% Triethylamine (TEA) to the mobile phase (rarely needed for esters) or ensure crude is acid-free. |

| Product Crystallizes on Column | Solubility limit exceeded. | Use a higher loading ratio (1:100 silica) or switch to wet loading with a small amount of Toluene. |

| Low Yield | Hydrolysis on silica. | Do not leave the compound on silica for >2 hours. Elute quickly. |

References

-

Friedel-Crafts Acylation Mechanisms

-

Regioselectivity in Trimethoxybenzene Acylation

-

General Chromatography of Isomers

-

Target Compound Verification

-

Title: Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate (CAS 1956324-82-5)[1]

- Source: Parchem Fine & Specialty Chemicals

-

Sources

- 1. parchem.com [parchem.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

Application Note: High-Resolution NMR Profiling of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

This Application Note is designed as a definitive technical guide for the structural validation of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate , a complex synthetic intermediate often encountered in the development of metabolic modulators and lipid-regulating therapeutics.

Executive Summary

This protocol details the complete NMR spectroscopic characterization of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate. Due to the molecule's hybrid structure—containing an electron-rich polymethoxylated aromatic ring, a flexible aliphatic heptanoate linker, and two distinct carbonyl functionalities—unambiguous assignment requires a combinatorial approach using 1D (

Structural Overview & Challenges

The analyte possesses three distinct structural domains that dictate the NMR strategy:

-

Aromatic Domain: A 1,2,3,4-tetrasubstituted benzene ring.[1][2][3] The challenge is confirming the 2,3,4-trimethoxy pattern versus symmetric isomers (e.g., 3,4,5-trimethoxy).

-

Linker Domain: A saturated 7-carbon chain terminating in a ketone and an ester. The central methylene protons often overlap, requiring 2D correlation for resolution.

-

Functional Domain: Two carbonyls (ketone vs. ester) with distinct chemical shifts and long-range coupling behaviors.

Structural Diagram & Numbering Scheme

(Note: For this protocol, we utilize the following arbitrary numbering for clarity)

-

Aromatic Ring: C1' (ipso to ketone), C2'-C4' (methoxy bearing), C5', C6'.

-

Heptanoate Chain: C7 (ketone), C6 (

to ketone), C5-C3 (internal), C2 ( -

Ethyl Group: O-CH

-CH

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-

(CDCl-

Rationale: CDCl

minimizes viscosity broadening and provides excellent solubility for lipophilic esters.

-

-

Concentration: 15–20 mg in 600

L solvent.-

Note: Higher concentrations facilitate

C detection but may induce viscosity-related line broadening.

-

-

Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (400 MHz Base Frequency)

| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Relaxation Delay (D1) | Notes |

| zg30 | 16 | 64k | 1.0 s | Optimize SW for 0-10 ppm. | |

| zgpg30 | 512 | 64k | 2.0 s | ||

| COSY | cosygpppqf | 8 | 2k x 256 | 1.5 s | Gradient enhanced. |

| HSQC | hsqcedetgp | 8 | 2k x 256 | 1.5 s | Multiplicity edited (CH/CH |

| HMBC | hmbcgplpndqf | 16 | 4k x 256 | 1.5 s | Optimized for |

Results & Discussion

H NMR Analysis: The Proton Skeleton

The proton spectrum is characterized by three distinct regions.

A. Aromatic Region (6.5 – 7.6 ppm) The 2,3,4-substitution pattern leaves two protons at positions 5' and 6'.[4]

-

7.55 ppm (d,

-

6.70 ppm (d,

-

Validation: The characteristic ortho coupling constant (

Hz) confirms the protons are adjacent, ruling out 2,4,6- or 3,4,5-substitution patterns (which would show singlets).

B. Methoxy & Ester Region (3.8 – 4.2 ppm)

-

4.12 ppm (q,

- 3.85 – 3.95 ppm (3s, 9H): Three methoxy singlets.[4] The signal at C3'-OMe is often slightly shifted relative to C2'/C4' due to steric crowding, but they may overlap.

C. Aliphatic Chain (1.2 – 3.0 ppm)

-

2.92 ppm (t,

-

2.30 ppm (t,

-

1.60 – 1.75 ppm (m, 4H, H-3, H-5):

- 1.35 – 1.45 ppm (m, 2H, H-4): Central methylene (most shielded).

-

1.25 ppm (t,

C NMR Analysis: The Carbon Backbone

The carbon spectrum provides the definitive count of 18 carbons.

-

Carbonyls: Ketone C=O at

200.5 ppm (conjugated) and Ester C=O at -

Aromatic Quaternary: The ipso carbon (C1') and oxygenated carbons (C2', C3', C4') appear in the 140–158 ppm range.

-

Aliphatic: The chain carbons appear between 24–45 ppm , with C6 (next to ketone) being the most deshielded aliphatic signal (

40 ppm).

2D NMR Verification Strategy

To ensure the structure is not an isomer (e.g., rearranged chain or different OMe pattern), the following correlations are critical:

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

COSY (Correlation Spectroscopy):

-

Traces the continuous spin system from H-2

H-3

-